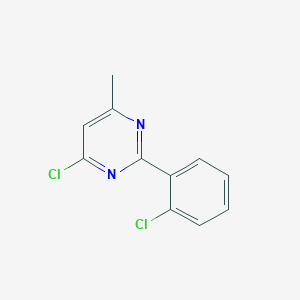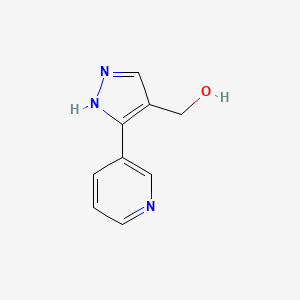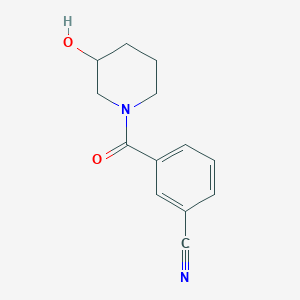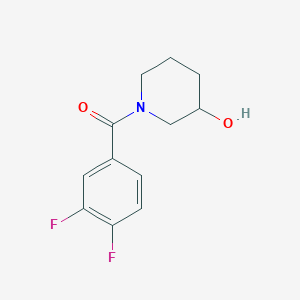![molecular formula C11H14N2OS B1486642 2-(Diethylamino)benzo[d]thiazol-6-ol CAS No. 75105-05-4](/img/structure/B1486642.png)
2-(Diethylamino)benzo[d]thiazol-6-ol
Übersicht
Beschreibung
2-(Diethylamino)benzo[d]thiazol-6-ol is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate, einschließlich 2-(Diethylamino)benzo[d]thiazol-6-ol, wurden auf ihr Potenzial als Antioxidantien untersucht . Antioxidantien sind entscheidend für den Schutz des Körpers vor Schäden durch freie Radikale, instabile Moleküle, die Zellschäden verursachen können.
Analgetische Aktivität
Verbindungen im Zusammenhang mit dem Thiazolring, wie z. B. This compound, wurden auf ihre analgetischen (schmerzstillenden) Eigenschaften untersucht . Dies könnte möglicherweise zur Entwicklung neuer Schmerzmittel führen.
Entzündungshemmende Aktivität
Thiazol-Derivate wurden auch auf ihre entzündungshemmenden Wirkungen untersucht . Entzündungen sind ein Schlüsselfaktor bei vielen Gesundheitszuständen, daher könnten diese Verbindungen möglicherweise zur Behandlung von Krankheiten wie Arthritis oder Asthma beitragen.
Antibakterielle und Antimykotische Aktivität
Untersuchungen haben gezeigt, dass Thiazol-Derivate antimikrobielle und antimykotische Eigenschaften aufweisen können . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer antimikrobieller und antimykotischer Mittel eingesetzt werden könnte.
Antivirale Aktivität
Thiazol-Derivate wurden auf ihr potenzielles antivirales Aktivitätspotential untersucht . Dies könnte zur Entwicklung neuer antiviraler Medikamente führen, die besonders wichtig bei der Behandlung von Krankheiten wie HIV und Influenza sind.
Neuroprotektive Aktivität
Verbindungen im Zusammenhang mit dem Thiazolring wurden auf ihre neuroprotektiven Wirkungen untersucht . Neuroprotektive Mittel können dazu beitragen, Nervenzellen vor Schäden, Degeneration oder Funktionsstörungen zu schützen.
Antitumor- oder Zytotoxische Aktivität
Es wurde festgestellt, dass Thiazol-Derivate Antitumor- oder zytotoxische Aktivitäten aufweisen . Dies deutet darauf hin, dass this compound möglicherweise bei der Krebsbehandlung eingesetzt werden könnte.
Diuretische Aktivität
Thiazol-Derivate, einschließlich this compound, wurden auf ihr Potenzial als Diuretika untersucht . Diuretika helfen, überschüssiges Wasser und Salz aus dem Körper zu entfernen und werden zur Behandlung von Erkrankungen wie Herzinsuffizienz und Bluthochdruck eingesetzt.
Wirkmechanismus
- While specific primary targets for this compound are not widely documented, it exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties .
Target of Action
- (also known as 2-aminobenzo[d]thiazol-6-ol ) is a heterocyclic organic compound with the following structure: .
Pharmacokinetics (ADME Properties)
- The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its distribution within the body remains unexplored. Metabolic pathways and enzymes involved are unknown. The compound’s excretion routes have not been well-characterized.
Biochemische Analyse
Biochemical Properties
2-(Diethylamino)benzo[d]thiazol-6-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial, antioxidant, and anticancer properties . The compound may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death . Additionally, it interacts with enzymes involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in oxidative stress response, enhancing the cell’s antioxidant capacity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific proteins and enzymes allows it to modulate their activity, thereby influencing cellular processes . For instance, its interaction with antioxidant enzymes enhances their activity, providing protection against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism, leading to changes in energy production and utilization . For example, its interaction with enzymes involved in oxidative stress response enhances the cell’s ability to manage reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . The compound’s distribution within different cellular compartments can determine its effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . For instance, its localization within mitochondria can enhance its ability to modulate oxidative stress responses and energy metabolism .
Eigenschaften
IUPAC Name |
2-(diethylamino)-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-13(4-2)11-12-9-6-5-8(14)7-10(9)15-11/h5-7,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKVNAXSVUEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)






![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)


